molecular formula C10H12O2 B562291 4'-Methoxyacetophenone-d5 CAS No. 1092970-51-8

4'-Methoxyacetophenone-d5

Cat. No.: B562291
CAS No.: 1092970-51-8
M. Wt: 169.235
InChI Key: WFWKNGZODAOLEO-WRMAMSRYSA-N
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Description

4’-Methoxyacetophenone-d5, also known as 1-(4-Methoxyphenyl)propan-2-one-1,1,3,3,3-d5, is a deuterated derivative of 4’-Methoxyacetophenone. This compound is characterized by the presence of five deuterium atoms, which replace the hydrogen atoms in the acetophenone structure. The molecular formula of 4’-Methoxyacetophenone-d5 is C10H7D5O2, and it has a molecular weight of 169.2 g/mol . Deuterated compounds like 4’-Methoxyacetophenone-d5 are often used in various scientific research applications due to their unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methoxyacetophenone-d5 typically involves the introduction of deuterium atoms into the acetophenone structure. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.

Industrial Production Methods

Industrial production of 4’-Methoxyacetophenone-d5 may involve large-scale catalytic exchange reactions using deuterium gas. The process is optimized to achieve high yields and purity of the deuterated compound. The use of specialized equipment and catalysts ensures efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4’-Methoxyacetophenone-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4’-Methoxybenzoic acid.

    Reduction: Reduction of 4’-Methoxyacetophenone-d5 can yield 4’-Methoxyphenylethanol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: 4’-Methoxybenzoic acid

    Reduction: 4’-Methoxyphenylethanol

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

4’-Methoxyacetophenone-d5 has several scientific research applications, including:

    Analytical Chemistry: Used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature.

    Pharmaceutical Research: Employed in the study of metabolic pathways and drug metabolism.

    Material Science: Utilized in the synthesis of deuterated polymers and materials for specialized applications.

    Biological Studies: Used in the investigation of enzyme-catalyzed reactions and metabolic processes.

Mechanism of Action

The mechanism of action of 4’-Methoxyacetophenone-d5 is primarily related to its role as a deuterated analog in various chemical and biological studies. The presence of deuterium atoms can influence reaction kinetics and mechanisms, providing valuable insights into the behavior of the non-deuterated counterpart. In biological systems, deuterated compounds can help elucidate metabolic pathways and enzyme activities by serving as tracers.

Comparison with Similar Compounds

Similar Compounds

    4’-Methoxyacetophenone: The non-deuterated analog with similar chemical properties but different isotopic composition.

    4’-Chloroacetophenone: A halogenated derivative with distinct reactivity due to the presence of a chlorine atom.

    4’-Bromoacetophenone: Another halogenated derivative with unique chemical behavior.

Uniqueness

4’-Methoxyacetophenone-d5 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms can alter reaction kinetics and mechanisms, making the compound valuable for studying isotopic effects and tracing metabolic pathways. Additionally, the use of deuterated compounds in NMR spectroscopy enhances signal resolution and accuracy.

Properties

IUPAC Name

1,1,1,3,3-pentadeuterio-3-(4-methoxyphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6H,7H2,1-2H3/i1D3,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWKNGZODAOLEO-WRMAMSRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)C([2H])([2H])C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662074
Record name 1-(4-Methoxyphenyl)(~2~H_5_)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092970-51-8
Record name 1-(4-Methoxyphenyl)(~2~H_5_)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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